3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
Description
This compound is a substituted isoxazole derivative characterized by:
- 2-Chloro-6-fluorophenyl group at the 3-position of the isoxazole ring, providing steric bulk and halogen-dependent electronic effects.
- (E)-2-(Dimethylamino)ethenyl moiety at the 5-position, contributing π-conjugation and basicity via the dimethylamino group.
Its molecular formula is C₁₉H₁₃ClFN₃O, with a molecular weight of 353.78 g/mol (estimated). The compound’s structural features suggest applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronics), though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O/c1-19(2)7-6-12-9(8-17)14(18-20-12)13-10(15)4-3-5-11(13)16/h3-7H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXOSLJLEBNRBI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H11ClFN3O
- Molecular Weight : 291.71 g/mol
- CAS Number : 1391943-62-6
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
- NCI-H23 (non-small cell lung cancer)
- HCT-15 (colon cancer)
- MCF-7 (breast cancer)
The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through the inhibition of tubulin polymerization. This effect is similar to that observed with other known anticancer agents, suggesting a shared pathway in disrupting microtubule dynamics .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated whole blood assays. The IC50 value for this inhibition was reported at approximately 0.283 mM, indicating potent activity against inflammatory pathways .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H23 | 4.22 |
| HCT-15 | 5.33 |
| MCF-7 | 3.67 |
| DU-145 | 1.48 |
These results indicate a promising profile for further development as an anticancer agent .
Mechanistic Insights
Docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The compound was found to bind effectively to the colchicine site on tubulin, which is crucial for its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Key Differences
The following table summarizes structural and physicochemical comparisons:
2.2 Conformational and Electronic Analysis
- Target vs. Analog 1: Replacing dimethylamino with 3-methoxyphenylamino in Analog 1 alters electronic properties.
- Target vs. The 2-chloro-6-fluorophenyl group (target) creates greater steric hindrance than the 4-chlorophenyl group in Analog 2, affecting molecular packing and crystal lattice stability .
2.3 Crystallographic Insights
- Analog 2’s crystal structure reveals conformational flexibility : Two distinct molecules (A and B) in the asymmetric unit exhibit differences in ester group orientation (C–C–CO angles: 170.8° vs. 17.9°) and dihedral angles between isoxazole and aryl rings (46.26° vs. 41.59°) . This suggests that substituent position (e.g., 4-chloro vs. 2,6-dihalogenation in the target compound) significantly impacts molecular geometry.
2.4 Physicochemical Implications
- Solubility : Analog 2’s ester group may improve aqueous solubility relative to the nitrile in the target compound.
- Stability : The nitrile group in the target compound could confer greater chemical stability under acidic/basic conditions compared to the ester in Analog 2.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
